molecular formula C10H12O4 B14026432 Ethyl 3-hydroxy-2-methoxybenzoate

Ethyl 3-hydroxy-2-methoxybenzoate

Cat. No.: B14026432
M. Wt: 196.20 g/mol
InChI Key: NZMYDHMXPDOGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-2-methoxybenzoate is a high-purity benzoate ester compound offered for research and development purposes. This product is provided with a guaranteed purity of 97% and is typically stored at recommended temperatures of 4-8°C to ensure stability . As a specialty chemical, it is a valuable building block in organic synthesis and pharmaceutical intermediate research. Compounds with closely related structures, such as other methoxy-substituted benzoates and pyrazolones, have demonstrated significant promising biological activities in scientific studies, including antifungal and antibacterial properties . The methoxy and hydroxy functional groups on the aromatic ring are key to these properties, influencing the molecule's interactions with biological targets and its overall lipid solubility . Researchers are exploring these properties through in silico studies and investigations into structure-activity relationships (SAR) . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 3-hydroxy-2-methoxybenzoate

InChI

InChI=1S/C10H12O4/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6,11H,3H2,1-2H3

InChI Key

NZMYDHMXPDOGJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)OC

Origin of Product

United States

Derivatization and Analog Synthesis of Ethyl 3 Hydroxy 2 Methoxybenzoate

Synthesis of Novel Ester Derivatives

The presence of a phenolic hydroxyl group and an ethyl ester in the structure of ethyl 3-hydroxy-2-methoxybenzoate allows for the synthesis of a variety of new ester derivatives. These transformations can be broadly categorized into two main approaches: O-acylation of the hydroxyl group to form a diester, and O-alkylation to produce ether derivatives.

O-Acylation: The synthesis of acyloxy derivatives at the C3-hydroxyl position can be achieved through standard esterification protocols. Typically, this involves the reaction of this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, acts as a scavenger for the hydrochloric acid or carboxylic acid byproduct, driving the reaction towards completion.

Table 1: Hypothetical O-Acylation Reactions of this compound

Acylating AgentBaseProduct
Acetyl ChlorideTriethylamineEthyl 3-acetoxy-2-methoxybenzoate
Benzoyl ChloridePyridineEthyl 3-benzoyloxy-2-methoxybenzoate
Acetic AnhydridePyridineEthyl 3-acetoxy-2-methoxybenzoate

O-Alkylation: The synthesis of ether derivatives from the phenolic hydroxyl group is commonly performed via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic substitution. A general method for the O-alkylation of ethyl 4-hydroxybenzoate (B8730719) using n-alkyl bromides has been documented, which can be adapted for this compound. taylorandfrancis.com

Table 2: Hypothetical O-Alkylation Reactions of this compound

Alkylating AgentBaseSolventProduct
Methyl IodideSodium HydrideDMFEthyl 2,3-dimethoxybenzoate
Ethyl BromidePotassium CarbonateAcetoneEthyl 3-ethoxy-2-methoxybenzoate
Benzyl (B1604629) BromidePotassium CarbonateDMFEthyl 3-(benzyloxy)-2-methoxybenzoate

Modification of Aromatic Ring Substituents

The aromatic ring of this compound is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups that can further be modified.

Halogenation and Nitration Studies

Halogenation: The halogenation of this compound is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. Both are ortho-, para-directing groups. However, in this specific arrangement, the directing effects are complex. The hydroxyl group at C3 and the methoxy group at C2 are both activating groups. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the methoxy group are C1 and C3. The interplay of these directing effects, along with steric hindrance, will determine the final position of the incoming electrophile.

Nitration: The nitration of the parent compound, 3-hydroxy-2-methoxybenzoic acid, has been reported to yield 3-hydroxy-2-methoxy-4-nitrobenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). This suggests that the nitration of this compound would likely also occur at the C4 position. The electron-donating effects of both the hydroxyl and methoxy groups activate the aromatic ring, with the C4 position being electronically favored and sterically accessible.

Introduction of Amino Groups through Reduction

The introduction of an amino group onto the aromatic ring is most commonly achieved through the reduction of a nitro group. Following the successful nitration to yield ethyl 3-hydroxy-2-methoxy-4-nitrobenzoate, this nitro derivative can be reduced to the corresponding amine, ethyl 4-amino-3-hydroxy-2-methoxybenzoate.

Several methods are available for the reduction of aromatic nitro compounds to amines. A common and effective method is catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Another widely used method involves the use of metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl).

Exploration of Isomeric Compounds and Structural Variations

Several isomers of this compound exist, with the positions of the hydroxyl and methoxy groups on the benzene (B151609) ring being the key difference. These structural variations can lead to different chemical and physical properties. Some of the notable isomers include:

Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl Vanillate): This isomer is a well-known compound used in the food and fragrance industries. nih.gov

Ethyl 3-hydroxy-4-methoxybenzoate: The synthesis and properties of this isomer have also been documented. nih.gov

Ethyl 2-hydroxy-3-methoxybenzoate: This isomer has been used as an internal standard in analytical chemistry. sigmaaldrich.com

The synthesis of these isomers typically starts from the corresponding substituted benzoic acids, which are then esterified with ethanol (B145695) in the presence of an acid catalyst. The distinct substitution patterns on the aromatic ring of these isomers influence their reactivity and spectroscopic characteristics.

Mechanistic Aspects of Derivatization Reactions

The derivatization reactions of this compound are governed by fundamental principles of organic chemistry.

In electrophilic aromatic substitution reactions such as halogenation and nitration, the regioselectivity is dictated by the combined directing effects of the hydroxyl and methoxy groups. Both are activating, ortho-, para-directing groups due to the resonance donation of their lone pair electrons into the aromatic ring. This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. For this compound, the hydroxyl group at C3 directs to positions C2, C4, and C6, while the methoxy group at C2 directs to C1 and C3. The observed nitration at the C4 position for the parent acid suggests that the directing influence towards this position is dominant, likely due to a combination of electronic and steric factors. The formation of the sigma complex (arenium ion) intermediate is stabilized by resonance, and the stability of this intermediate determines the major product.

The synthesis of ester and ether derivatives at the phenolic hydroxyl group proceeds via nucleophilic substitution. In O-acylation, the hydroxyl group acts as a nucleophile attacking the electrophilic carbonyl carbon of the acylating agent. In the Williamson ether synthesis, the deprotonated hydroxyl group (phenoxide) is a potent nucleophile that attacks the electrophilic carbon of the alkyl halide.

The reduction of the nitro group to an amine involves the transfer of electrons from the reducing agent to the nitro group. In catalytic hydrogenation, hydrogen atoms are added across the nitrogen-oxygen bonds. In metal-acid reductions, the metal acts as the electron donor.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule, as well as their chemical environment. For Ethyl 3-hydroxy-2-methoxybenzoate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the hydroxyl proton, and the protons of the ethyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, and the spin-spin coupling patterns would reveal the connectivity of adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic-H 6.8 - 7.5 m -
-OCH₃ 3.8 - 4.0 s -
-OH 5.0 - 6.0 br s -
-OCH₂CH₃ 4.2 - 4.4 q ~7.1
-OCH₂CH₃ 1.2 - 1.4 t ~7.1

Note: This table represents predicted values based on typical chemical shifts for similar functional groups and is not based on experimental data.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The spectrum would confirm the presence of the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.

Specific experimental ¹³C NMR data for this compound could not be located in the surveyed public scientific databases.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester) 165 - 175
Aromatic C-O 140 - 160
Aromatic C 110 - 130
-OCH₃ 55 - 65
-OCH₂CH₃ 60 - 70
-OCH₂CH₃ 10 - 20

Note: This table represents predicted values based on typical chemical shifts for similar functional groups and is not based on experimental data.

Two-dimensional (2D) NMR experiments are crucial for establishing the complete structural connectivity of a molecule.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, between the aromatic protons and between the methylene (B1212753) and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the substitution pattern of the benzene (B151609) ring and the position of the ester and methoxy groups.

Detailed analysis from 2D NMR experiments for this compound is not available in the reviewed literature.

Vibrational Spectroscopy Methods

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, the C-O bonds of the ester and ether, and the aromatic C-H and C=C bonds. The position and intensity of these bands are indicative of the specific functional groups present.

A search of available spectral databases did not yield an experimental FT-IR spectrum for this compound.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (hydroxyl) 3500 - 3200 (broad)
C-H stretch (aromatic) 3100 - 3000
C-H stretch (aliphatic) 3000 - 2850
C=O stretch (ester) 1735 - 1705
C=C stretch (aromatic) 1600 - 1450
C-O stretch (ester, ether) 1300 - 1000

Note: This table is based on generally accepted correlation charts for infrared spectroscopy.

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional details on the vibrations of the aromatic ring and the carbon backbone.

Specific Raman spectroscopic data for this compound is not present in the public domain literature that was surveyed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the presence of the benzene ring, carbonyl group (C=O) of the ester, and the hydroxyl (-OH) and methoxy (-OCH₃) substituents gives rise to a characteristic UV-Vis spectrum. The aromatic ring is the principal chromophore, and its π → π* transitions are expected to produce strong absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₂O₄. This gives it a calculated molecular weight of approximately 196.20 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to its exact mass.

Upon electron ionization (EI), the molecular ion of this compound is expected to undergo characteristic fragmentation. The fragmentation pathways for aromatic esters are well-established and often involve cleavages adjacent to the ester and ether functional groups. nih.gov The relative positioning of the substituents (an "ortho" methoxy group and a "meta" hydroxy group relative to the ester) will influence the fragmentation pathways. sigmaaldrich.com

Key expected fragmentation patterns include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in the formation of a stable acylium ion.

Loss of an ethylene (B1197577) molecule (C₂H₄): A McLafferty-type rearrangement could lead to the elimination of an ethylene molecule (28 Da) from the ethyl ester group.

Loss of the methoxy group (-OCH₃): Cleavage of the aryl-ether bond can result in the loss of a methoxy radical (•OCH₃, 31 Da).

Loss of carbon monoxide (CO): Following the initial fragmentation, the resulting ions can further lose a molecule of carbon monoxide (28 Da).

Loss of an ethyl radical (•CH₂CH₃): This fragmentation (loss of 29 Da) is also a common pathway for ethyl esters.

The analysis of mass spectra of related isomers, such as ethyl 2-methoxybenzoate (B1232891) chemspider.com and ethyl 3-hydroxybenzoate, provides insight into the likely fragments for this compound. For example, the mass spectrum of ethyl 3-hydroxybenzoate shows a prominent peak corresponding to the loss of the ethoxy group.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (C₁₀H₁₂O₄, MW = 196.20)
Fragment Ion (m/z)Lost Neutral FragmentMass of Lost Fragment (Da)Plausible Ion Structure
196-0[M]⁺˙ (Molecular Ion)
168CO28[M - CO]⁺˙
165OCH₃31[M - OCH₃]⁺
151OC₂H₅45[M - OC₂H₅]⁺
123OC₂H₅, CO73[M - OC₂H₅ - CO]⁺

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, specific crystallographic data, including the crystal system, space group, and unit cell dimensions, are not available.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a primary tool for predicting molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. For molecules like Ethyl 3-hydroxy-2-methoxybenzoate, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high level of theoretical accuracy.

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester and methoxy (B1213986) groups, conformational analysis is crucial. This process involves identifying all possible stable conformers and determining their relative energies.

Table 1: Representative Optimized Geometrical Parameters for a Related Methoxy Compound (Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate) Note: This data is for a structurally related compound and serves as an illustrative example of typical results from DFT calculations.

ParameterBond Length (Å) - Calculated (B3LYP/6-311++G(d,p))
C-O (methoxy)1.353
O-CH3 (methoxy)1.428

Data sourced from a study on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate researchgate.net.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only confirm that the optimized structure is a true energy minimum but also allow for the assignment of specific vibrational modes to the observed spectral bands. Theoretical spectra are often scaled to correct for systematic errors in the computational method.

In a study on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, DFT calculations were used to compute the theoretical vibrational frequencies, which were then compared with experimental FT-IR and Raman spectra researchgate.net. The O–CH₃ stretching vibration of the methoxy group, for example, was calculated to be at 1006 cm⁻¹ researchgate.net. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and ethyl/methyl groups, the C=O stretch of the ester, and C-O stretches of the ester and methoxy groups.

Table 2: Illustrative Vibrational Frequencies for a Related Compound (Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate) Note: This data is for a structurally related compound and is presented for illustrative purposes.

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))
Aromatic C-H stretch3113, 3078
O-CH₃ stretch1006

Data sourced from a study on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate researchgate.net.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups, which possess lone pairs of electrons. The LUMO is likely to be distributed over the carboxyl group and the benzene (B151609) ring, which can act as electron-accepting regions. A DFT study on 4-Hydroxy-3-methoxycinnamaldehyde, another related compound, involved the calculation of the HOMO-LUMO energy to understand its charge density distribution researchgate.net. Such analysis for this compound would be crucial in predicting its reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In a study of 3-methoxy flavone (B191248) derivatives, MEP maps were used to relate the electronic structure to biological activity nih.gov. The negative potential regions were found near electronegative atoms like oxygen. For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl (C=O), hydroxyl (O-H), and methoxy (O-CH₃) groups. These regions would be the most likely sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a potential site for nucleophilic interaction.

Quantum Chemical Studies on Molecular Properties

Beyond electronic structure, quantum chemical methods are employed to investigate a range of other molecular properties, including those relevant to materials science.

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and have applications in technologies like optical communications and data storage. Computational methods can predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability. Molecules with significant charge separation, often found in systems with electron-donating and electron-accepting groups, can exhibit strong NLO responses.

Theoretical Thermochemistry and Structure-Property Relationships

There is a lack of specific published studies on the theoretical thermochemistry and detailed structure-property relationships of this compound. Such studies would typically involve quantum mechanical calculations to determine thermodynamic properties like enthalpy of formation, heat capacity, and entropy, and to establish relationships between the compound's three-dimensional structure and its physicochemical properties. While data for related benzoic acid derivatives exist, direct computational thermochemical data for this compound is not available in the reviewed sources.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing and polymorphism.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. This analysis maps various properties onto the surface, such as the normalized contact distance (dnorm), to highlight close intermolecular contacts.

Currently, there are no specific Hirshfeld surface analysis studies published for this compound. However, analyses performed on other molecules containing the 2-hydroxy-3-methoxyphenyl moiety, such as (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide, reveal the most significant contributions to crystal packing typically come from H···H, C···H/H···C, and O···H/H···O contacts. nih.gov For that specific compound, H···H contacts accounted for 62.6% of the surface, C···H/H···C for 15.8%, and O···H/H···O for 15.3%. nih.gov A similar distribution of contacts would be anticipated for this compound, but a dedicated study is required for precise quantification.

Hydrogen Bonding Network Characterization

Direct experimental data from a crystal structure analysis of this compound, which would be necessary to characterize its hydrogen bonding network, is not available. However, insights can be drawn from the analysis of its parent compound, 2-hydroxy-3-methoxybenzoic acid .

Studies on the monohydrate form of 2-hydroxy-3-methoxybenzoic acid reveal a complex and well-defined hydrogen bonding network. nih.gov The asymmetric unit contains two organic molecules and two water molecules, which are connected by O—H⋯O hydrogen bonds to form a distinct ring motif described by the graph-set notation R44(12). nih.govresearchgate.net These rings are further linked by additional O—H⋯O hydrogen bonds, creating R66(18) rings. nih.govresearchgate.net This arrangement gives rise to infinite helical chains that propagate along the crystallographic b-axis. nih.govresearchgate.net These chains are further organized into a supramolecular network through offset π–π stacking interactions between the aromatic rings of adjacent chains. nih.govresearchgate.net

Another crystalline form of 2-hydroxy-3-methoxybenzoic acid (without water) features both an intramolecular O—H⋯O hydrogen bond and intermolecular O—H⋯O hydrogen bonding, which results in a dimeric structure. researchgate.net These dimers are then extended into infinite stacks via π–π interactions. researchgate.net

While these findings pertain to the parent acid, they underscore the potential for a rich hydrogen bonding network in the ethyl ester derivative, likely involving its hydroxyl and carbonyl groups.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, providing insight into the conformational flexibility and dynamics of a structure. There are no specific molecular dynamics simulation studies focused on the conformational space exploration of this compound found in the surveyed literature. Such a study would be valuable for understanding the molecule's flexibility, particularly the rotation around the ester and methoxy groups, and how it behaves in different environments.

Investigation of Chemical Reactivity and Reaction Mechanisms

Hydrolysis Reactions and Kinetics

The hydrolysis of Ethyl 3-hydroxy-2-methoxybenzoate involves the cleavage of the ester bond to yield 3-hydroxy-2-methoxybenzoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid, which is subsequently deprotonated by the basic conditions to form the carboxylate salt. The reaction is typically second-order, being first-order in both the ester and the hydroxide ion. chemistry.coachlibretexts.org The rate of hydrolysis is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The presence of the electron-donating hydroxyl and methoxy (B1213986) groups may slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted ethyl benzoate (B1203000), potentially leading to a slower rate of hydrolysis under basic conditions. However, the position of these substituents is crucial. A study on the hydrolysis of methyl hydroxy and methyl methoxy benzoates indicated that the rate of alkaline hydrolysis is dependent on the position of the substituents, with ortho and para methoxy groups showing different effects due to resonance interactions. mdpi.com

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. researchgate.net A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol regenerate the acid catalyst and produce 3-hydroxy-2-methoxybenzoic acid. The kinetics of acid-catalyzed ester hydrolysis are typically first-order with respect to the ester and the acid catalyst. ucla.edu

Table 1: General Kinetic Parameters for Ester Hydrolysis

Reaction TypeCatalystTypical Rate LawInfluencing Factors
Basic HydrolysisOH⁻Rate = k[Ester][OH⁻]Electronic effects of substituents, Steric hindrance
Acidic HydrolysisH⁺Rate = k[Ester][H⁺]Electronic effects of substituents, Steric hindrance

Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group of this compound can undergo various reactions, most notably etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. nih.govmasterorganicchemistry.com This involves deprotonating the phenol (B47542) with a strong base, such as sodium hydride, to form the corresponding phenoxide ion. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to form the corresponding ether. google.com The choice of solvent is important, with polar aprotic solvents like THF or DMSO being common. google.com

Esterification: The hydroxyl group can also be esterified to form a diester. A common method for this transformation is the Mitsunobu reaction. stackexchange.com This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. stackexchange.comorganicchemistrytutor.com The reaction proceeds with inversion of configuration if the alcohol is chiral. organicchemistrytutor.com Another approach is direct esterification with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under appropriate catalytic conditions.

Reactions at the Ester Group (e.g., Transesterification, Amidation)

The ethyl ester group is also a site of reactivity, primarily through nucleophilic acyl substitution reactions like transesterification and amidation.

Transesterification: This reaction involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. libretexts.orgucla.edu For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to the formation of Mthis compound and ethanol. taylorandfrancis.com The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. taylorandfrancis.com

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. acs.orgbohrium.com This reaction often requires heating or the use of a catalyst. researchgate.netnih.gov For instance, direct amidation can be achieved by heating the ester with an amine. rsc.org More efficient methods may involve the use of catalysts like niobium(V) oxide (Nb₂O₅) or Lewis acids such as titanium(IV) chloride (TiCl₄) to facilitate the reaction under milder conditions. researchgate.netnih.gov Recently, methods using alkali metal amidoboranes have been developed for the rapid and high-yield synthesis of amides from esters at room temperature without a catalyst. acs.org

Table 2: Common Reagents for Amidation of Esters

Amine TypeReagent/ConditionProduct
AmmoniaHeatPrimary Amide
Primary AmineHeat or Catalyst (e.g., Nb₂O₅, TiCl₄)Secondary Amide
Secondary AmineHeat or Catalyst (e.g., Nb₂O₅, TiCl₄)Tertiary Amide
Primary/Secondary AmineSodium Amidoboranes (e.g., NaNH₂BH₃)Primary/Secondary Amide

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups. organicchemistrytutor.comlibretexts.org Both of these groups are ortho, para-directors. youtube.comlibretexts.orgyoutube.com The ethyl ester group (-COOEt) is a deactivating, meta-directing group.

When multiple substituents are present on a benzene ring, the position of further substitution is determined by the combined directing effects of all groups. In the case of this compound, the powerful activating and ortho, para-directing effects of the hydroxyl and methoxy groups will dominate over the deactivating and meta-directing effect of the ester group. masterorganicchemistry.com

The hydroxyl group is generally a stronger activating group than the methoxy group. stackexchange.comechemi.com Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. The positions on the ring are numbered starting from the ester group as position 1. The hydroxyl group is at position 3 and the methoxy group is at position 2. The available positions for substitution are 4, 5, and 6.

Position 4: This position is ortho to the hydroxyl group and meta to the methoxy group.

Position 5: This position is para to the methoxy group and meta to the hydroxyl group.

Position 6: This position is ortho to the methoxy group and para to the hydroxyl group is not possible. It is ortho to the ester group.

Considering the directing effects, substitution is most favored at positions 4 and 6, which are ortho and para to the strongly activating hydroxyl group. Steric hindrance from the adjacent methoxy group might slightly disfavor substitution at position 4. Therefore, electrophilic attack is likely to predominantly occur at position 6, and to a lesser extent at position 4. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions.

Nucleophilic Substitution Reactions and Rearrangements

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution is generally difficult on electron-rich benzene rings unless there is a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.comwikipedia.orglibretexts.org In this compound, the ring is activated by electron-donating groups, making it a poor substrate for SNAr reactions under typical conditions. For a nucleophilic aromatic substitution to occur, a leaving group (like a halogen) would need to be introduced onto the ring, and even then, the reaction would likely be sluggish due to the presence of the activating groups.

Rearrangement Reactions: Rearrangement reactions involving substituted hydroxybenzoates are not common under standard conditions. However, specific types of rearrangements, such as the Claisen rearrangement, can occur if an allyl ether derivative of the phenol is synthesized first. byjus.com Other rearrangements like the Fries rearrangement could potentially occur under specific catalytic conditions, involving the migration of the acyl group of an ester to the aromatic ring, but this is less common for benzoates compared to phenyl acetates. The Benzilic acid rearrangement is a reaction of 1,2-dicarbonyl compounds and is not directly applicable here. libretexts.org In general, significant molecular rearrangements of the core structure of this compound are not expected under typical reaction conditions.

Catalytic Transformations Involving this compound

The functional groups of this compound can be transformed using various catalytic methods.

Catalytic Hydrogenation: The ester group can be reduced to a primary alcohol (yielding 3-hydroxy-2-methoxybenzyl alcohol and ethanol) via catalytic hydrogenation. This typically requires high pressure and temperature and a suitable catalyst. nih.gov Modern catalysts, such as those based on ruthenium or molybdenum with N-heterocyclic carbene (NHC) ligands, can efficiently catalyze the hydrogenation of aromatic esters under milder conditions. acs.org Some catalysts show good functional group tolerance, allowing for the selective reduction of the ester in the presence of other groups. acs.org Copper-containing catalysts have also been developed for the selective reduction of aromatic esters to their corresponding alcohols. google.com

Catalytic Oxidation: The phenolic hydroxyl group can be susceptible to oxidation. Catalytic oxidation of phenols can lead to a variety of products, including quinones, depending on the catalyst and reaction conditions. youtube.com For instance, oxidation of phenol itself can yield benzoquinone. youtube.com The presence of the methoxy and ester groups on the ring will influence the regioselectivity and outcome of such an oxidation. Catalytic oxidation in supercritical water is another method that has been studied for the degradation of phenolic compounds. acs.org

Non Clinical and Ecological Bioactivity Studies

Antifeedant Activity against Insect Pests (e.g., Hylobius abietis)

While direct studies on the antifeedant effects of Ethyl 3-hydroxy-2-methoxybenzoate are not prominent in the available literature, extensive research on structurally similar benzoic acid derivatives provides significant insights. The pine weevil, Hylobius abietis, a major pest in European forestry, has been the subject of numerous studies involving such compounds found in its own feces, which act as feeding deterrents. nih.gov

A comprehensive study evaluated 55 benzoic acid derivatives for their antifeedant properties against H. abietis. nih.gov Among these, methyl 2-hydroxy-3-methoxybenzoate, the methyl ester analogue of the title compound, was identified as a highly effective antifeedant. nih.govresearchgate.net This finding suggests that the specific substitution pattern (a hydroxyl group at C3 and a methoxy (B1213986) group at C2) is conducive to eliciting a feeding deterrent response in this insect pest. Other highly active compounds included methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate, which showed the highest antifeedant indices of all tested substances. nih.gov

CompoundRelative Antifeedant Efficacy against H. abietis
Methyl 2-hydroxy-3-methoxybenzoateHighly Effective nih.gov
Methyl 2,4-dimethoxybenzoateVery High nih.gov
Isopropyl 2,4-dimethoxybenzoateVery High nih.gov
Methyl (3,5-dimethoxyphenyl)acetateHighly Effective nih.gov
Methyl (2,5-dimethoxyphenyl)acetateHighly Effective nih.gov

This table is based on findings for related benzoic acid derivatives.

Structure-activity relationship (SAR) analyses are crucial for optimizing the efficacy of antifeedants. For benzoic acid derivatives tested against H. abietis, several structural features have been identified as critical for activity. nih.gov The positions of substituents on the aromatic ring and the nature of the functional groups significantly influence the antifeedant effects. researchgate.net

Key SAR findings for related compounds include:

Substitution Pattern: The arrangement of hydroxyl and methoxy groups on the benzene (B151609) ring is a key determinant of activity. For instance, the high efficacy of methyl 2-hydroxy-3-methoxybenzoate underscores the importance of the ortho- and meta-positions. nih.gov

Ester Group: While the methyl ester has been proven effective, the influence of changing this to an ethyl group (as in the title compound) has not been specifically documented in these studies. However, the high activity of isopropyl 2,4-dimethoxybenzoate suggests that the size of the alcohol moiety in the ester can be varied while retaining potent effects. nih.gov

Other Functional Groups: The introduction of specific functional groups, such as acetyl and methoxy groups, has been shown to increase antifeedant activity in other classes of compounds like dihydrobenzofurans. acs.orgnih.gov Conversely, for some flavonoids, the presence of a hydroxyl group was found to decrease activity. acs.org

Antifeedants are compounds that deter feeding, typically by acting on the insect's gustatory (taste) system. nih.gov The mechanism is not based on toxicity but on behavioral modification. These substances can act in several ways:

Deterrent Receptor Stimulation: Many antifeedants stimulate specialized "deterrent" chemoreceptors in the insect's mouthparts, which sends inhibitory signals to the central nervous system, causing the insect to stop feeding. nih.gov

Blocking of Feeding Stimulants: Some compounds may block the perception of feeding stimulants like sugars or amino acids, making the food source unattractive. nih.gov

Nervous System Disruption: Certain insecticides, such as emamectin (B195283) benzoate (B1203000), disrupt nervous system function by targeting glutamate-gated chloride channels, which leads to paralysis and cessation of feeding. agrogreat.com While this is a broader insecticidal action, some botanical compounds may have more subtle neurotoxic effects that contribute to feeding deterrence. mdpi.com

The precise mechanism for the benzoic acid derivatives against H. abietis likely involves the stimulation of deterrent neurons, making the treated material unpalatable to the weevil. nih.gov

In vitro Assays for Enzyme Inhibition (e.g., α-amylase, α-glucosidase, cholinesterases, tyrosinase, elastase)

Various benzoate derivatives and other phenolic compounds are frequently evaluated for their potential to inhibit enzymes relevant to metabolic diseases and other conditions. However, specific experimental data on the inhibitory activity of this compound against the enzymes listed below were not identified in the reviewed literature. The following sections describe the standard methodologies used for such investigations.

Enzyme TargetTherapeutic RelevanceAssay Principle
α-Amylase Type 2 DiabetesMeasures the inhibition of the enzyme's ability to hydrolyze starch to simpler sugars. The reduction in sugar products is often quantified using a colorimetric reaction with dinitrosalicylic acid (DNSA). nih.govcore.ac.uk
α-Glucosidase Type 2 DiabetesAssesses the inhibition of the enzyme that breaks down disaccharides into absorbable monosaccharides. A common method uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, with inhibition measured by the decrease in released p-nitrophenol. nih.govnih.gov
Cholinesterases (AChE/BuChE)Alzheimer's DiseaseBased on the Ellman method, which measures the inhibition of the enzyme's hydrolysis of a thiocholine (B1204863) substrate. The resulting product reacts with DTNB (Ellman's reagent) to produce a yellow anion, which is measured spectrophotometrically. nih.gov
Tyrosinase HyperpigmentationMeasures the inhibition of the enzyme's oxidation of L-DOPA to dopachrome (B613829). The reduction in the rate of dopachrome formation is monitored by spectrophotometry. nih.gov
Elastase Skin Aging / InflammationEvaluates the inhibition of the enzyme's ability to cleave a specific peptide substrate, often one that releases a chromophore or fluorophore upon cleavage.

Inhibition of α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov Many natural and synthetic compounds, including chalcones and various plant extracts, have been screened for this purpose. nih.govnih.gov Similarly, cholinesterase inhibitors are a primary therapeutic approach for Alzheimer's disease, and novel inhibitors are actively being sought. nih.gov Tyrosinase inhibitors are of great interest in cosmetology for controlling skin pigmentation. nih.gov While specific data for this compound is lacking, its phenolic structure makes it a plausible candidate for such screening studies.

Antifungal and Phytotoxic Investigations

Research into the antifungal and phytotoxic properties of a structurally related compound, Ethyl-3-hydroxy-5-methoxy-4-methylbenzoate , provides some context, though these findings cannot be directly attributed to this compound due to differences in structure. This related compound was isolated from the plant Lonicera quinquelocularis. asianpubs.orgresearchgate.net

In laboratory assays, this purified compound demonstrated notable biological activity. asianpubs.orgresearchgate.net

ActivityTest OrganismResult (% Inhibition)
Antifungal Aspergillus flavus55.5% researchgate.net
Antifungal Aspergillus niger61.0% researchgate.net
Phytotoxic Lemna minor (duckweed)Showed phytotoxic effect asianpubs.org

Note: The data presented is for Ethyl-3-hydroxy-5-methoxy-4-methylbenzoate, a compound structurally distinct from this compound.

The study showed that this molecule could inhibit the growth of two common fungal species and also demonstrated phytotoxicity in a duckweed bioassay. asianpubs.orgresearchgate.net This suggests that substituted ethyl hydroxy-methoxybenzoate scaffolds can possess antifungal and phytotoxic properties, warranting future investigation into other isomers, including the title compound.

Exploration of Biological Targets through Computational Docking (methodology focus)

Computational docking is a powerful in silico method used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a target protein or enzyme. nih.gov This technique is instrumental in drug discovery and molecular biology for screening virtual libraries of compounds and elucidating potential mechanisms of action before undertaking laboratory experiments. researchgate.net Although no specific docking studies for this compound were found, the methodology is broadly applicable.

The typical workflow for a computational docking study includes:

Protein Preparation: The three-dimensional crystal structure of the target enzyme (e.g., α-glucosidase, tyrosinase) is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. nih.gov

Ligand Preparation: The 2D structure of the ligand is drawn and converted into a 3D conformation. Its geometry is optimized to find the lowest energy state.

Docking Simulation: A docking algorithm systematically samples numerous positions and orientations of the ligand within the defined binding site of the protein. Each conformation is scored based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net

Analysis of Results: The resulting poses are ranked by their docking scores, which estimate the binding affinity. The pose with the best score is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues in the active site. nih.govresearchgate.net

This methodology has been applied to study how various inhibitors bind to enzymes like α-glucosidase and α-amylase, revealing that interactions with key residues in the active site are essential for inhibitory activity. researchgate.net

Role as a Synthetic Intermediate for Biologically Relevant Molecules (excluding human clinical drug development details)

Substituted hydroxy-methoxybenzoate esters are valuable intermediates in organic synthesis due to their functional groups, which allow for a variety of chemical transformations. While specific examples using this compound are scarce in the reviewed literature, the use of its close isomers highlights its potential.

A notable example is the use of methyl 3-hydroxy-4-methoxybenzoate as a starting material in a novel synthesis of Gefitinib, a complex molecule that acts as a tyrosine kinase inhibitor. mdpi.comnih.gov The synthesis involved a multi-step process including alkylation, nitration, reduction, cyclization, and amination reactions, demonstrating the versatility of the hydroxy-methoxybenzoate scaffold. mdpi.com

Furthermore, the related compound Ethyl 2-methoxybenzoate (B1232891) (lacking the hydroxyl group) is recognized as a versatile intermediate in the synthesis of pharmaceuticals and is also used in the fragrance industry. ontosight.ai Esters of benzoic acid can undergo reactions like hydrolysis to yield the corresponding carboxylic acid, making them useful building blocks for more complex structures. ontosight.ai These examples underscore the value of this compound as a potential starting material for creating a diverse range of biologically relevant molecules.

Analytical Method Development and Validation

Chromatographic Techniques for Separation and Purification

Chromatographic methods are paramount for the separation of Ethyl 3-hydroxy-2-methoxybenzoate from complex matrices, including reaction mixtures and formulated products. These techniques are also vital for its purification to a high degree of purity.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the analyte. The separation is typically achieved on a capillary column, such as a BP-5 (5% diphenyl- 95% dimethyl polysiloxane) column. nist.gov The selection of the column is critical to resolve the target compound from its isomers and potential impurities.

The operational parameters of the GC system must be carefully optimized to achieve good resolution and peak shape. nist.gov Key parameters include the injector temperature, oven temperature program (initial and final temperatures and ramp rate), and carrier gas flow rate. nist.gov For instance, a typical method might involve an initial oven temperature of 70-150°C, which is then ramped up to a final temperature of 250-320°C. nist.gov Helium is commonly used as the carrier gas. nist.gov GC-MS analysis of related methoxy (B1213986) methyl phenylacetones has demonstrated the ability to resolve regioisomers, which is also a critical consideration for this compound analysis. numberanalytics.com

Table 1: Illustrative GC-MS Parameters for Analysis of Benzoate (B1203000) Derivatives

Parameter Typical Setting Purpose
Column BP-5 (30 m x 0.32 mm i.d., 0.5 µm film thickness) Provides separation based on boiling point and polarity. nist.gov
Carrier Gas Helium (99.99% purity) Transports the sample through the column. nist.gov
Flow Rate 1.2 mL/min (constant flow) Ensures reproducible retention times. nist.gov
Injector Temp. 220-280°C Ensures rapid volatilization of the sample. nist.gov
Oven Program Initial: 70-150°C, Final: 250-320°C, Ramp: 15-40°C/min Separates compounds based on their boiling points. nist.gov
Detector Mass Spectrometer (MS) Provides mass-to-charge ratio for identification. nist.gov
Ionization Mode Electron Impact (EI) Fragments the molecule for a characteristic mass spectrum. nist.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including aromatic esters like this compound. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. A common approach for related compounds is reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase.

For the separation of hydroxybenzoic acid derivatives, C18 or biphenyl (B1667301) stationary phases have proven effective. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with the addition of an acid such as formic acid to improve peak shape and resolution. nih.gov Detection is commonly performed using a UV detector, as aromatic esters exhibit strong absorbance in the UV region. researchgate.net For instance, a method for ethyl-p-hydroxybenzoate used a detection wavelength of 237 nm. nih.gov The development of an HPLC method requires careful optimization of the mobile phase composition, flow rate, and column temperature to achieve the desired separation. researchgate.net

Table 2: Example HPLC Conditions for Analysis of Related Hydroxybenzoates

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS/MS) offers superior selectivity and sensitivity for the analysis of this compound, especially in complex matrices. These techniques combine the separation power of HPLC with the definitive identification capabilities of mass spectrometry.

Electrospray ionization (ESI) is a common ionization source used for such analyses, often operated in the negative ion mode for hydroxybenzoic acids, which readily form [M-H]⁻ ions. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the parent ion. For example, a characteristic Multiple Reaction Monitoring (MRM) transition for monohydroxybenzoic acids is the fragmentation of the deprotonated molecule (m/z 137) to a specific product ion (m/z 93). nih.gov This high degree of specificity allows for accurate quantification even at very low concentrations. The loss of a methyl group is a characteristic fragmentation pattern for methoxylated flavonoids, a principle that would apply to this compound. chemicalbook.com

Spectroscopic Quantification Methods

While chromatographic techniques are often coupled with spectroscopic detectors for quantification, standalone spectroscopic methods can also be employed. UV-Visible spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy are two such methods.

UV-Visible spectrophotometry can be used for the quantitative analysis of p-hydroxybenzoates. nist.gov The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). The differences in the transmittancy curves for the ionic and molecular forms of these compounds allow for their quantification. nist.gov The analysis of ethyl-p-hydroxybenzoate has been successfully performed using a UV-Vis detector set at 237 nm. nih.gov

Quantitative ¹H-NMR (qNMR) is another powerful tool for the analysis of benzoate derivatives. nih.gov This technique allows for the direct measurement of the concentration of an analyte by integrating the signal of a specific proton relative to that of a known concentration of an internal standard. nih.gov qNMR has the advantage of not requiring an identical standard of the compound being analyzed and can provide structural information simultaneously, which is useful for identifying and quantifying regioisomers. nih.gov

Method Validation Parameters (e.g., Sensitivity, Selectivity, Reproducibility)

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for analytical procedure validation, which include parameters such as sensitivity, selectivity, and reproducibility. nih.govnih.gov

Sensitivity is often expressed in terms of the Limit of Quantification (LOQ), which is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For example, an HPLC-UV method for ethyl-p-hydroxybenzoate reported an LOQ of 0.20 µM. nih.gov

Selectivity refers to the ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. In chromatography, this is demonstrated by the resolution of the analyte peak from other peaks. The use of techniques like GC-MS and LC-MS/MS provides high selectivity due to the specific detection of the mass-to-charge ratio and fragmentation patterns. nist.govnih.gov

Reproducibility assesses the precision of the method under different conditions, such as on different days or by different analysts. It is typically expressed as the relative standard deviation (RSD). For an ethyl-p-hydroxybenzoate assay, the inter-day precision (RSD) ranged from 6.7% to 3.1%. nih.gov Accuracy, another critical parameter, refers to the closeness of the measured value to the true value and is often reported as the relative error (RE). nih.gov

Table 3: Key Method Validation Parameters

Parameter Definition Example Metric
Sensitivity The lowest amount of analyte in a sample that can be detected and quantified. Limit of Quantification (LOQ) nih.gov
Selectivity The ability to assess the analyte in the presence of other components. Peak resolution in chromatography, specific MRM transitions in MS/MS. nih.gov
Reproducibility The precision of the method over time and between different labs/analysts. Inter-day Relative Standard Deviation (RSD). nih.gov
Accuracy The closeness of the test results to the true value. Relative Error (RE). nih.gov
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Regression coefficient (R²) > 0.99. nist.gov

Occurrence and Isolation from Natural Sources Academic Perspective

Identification in Plant Extracts and Metabolomes

While Ethyl 3-hydroxy-2-methoxybenzoate has not been prominently documented as a constituent of the specific plants mentioned, the chemical literature provides robust evidence of structurally similar benzoate (B1203000) esters within the metabolomes of Curculigo latifolia and Securidaca longepedunculata. The presence of these related molecules suggests that the biosynthetic machinery for producing various substituted benzoate esters exists within these species.

In the root of Securidaca longepedunculata, a chloroform (B151607) extract was found to contain benzyl (B1604629) 3-hydroxy-2-methoxybenzoate , a compound that shares the same core benzoic acid structure with the ethyl ester. researchgate.net Further investigations into the root bark of this plant have identified other related compounds, including methyl 2-hydroxy-6-methoxybenzoate and its benzyl analogue, highlighting the plant's capacity to synthesize a variety of benzoate esters. researchgate.netanalchemres.orgnri.org

Similarly, analyses of Curculigo latifolia have led to the identification of related compounds. Specifically, methyl-3-hydroxy-4-methoxybenzoate was detected in the ethyl acetate (B1210297) and ethanol (B145695) extracts of the plant's roots. nih.govnih.govresearchgate.netf1000research.com The identification of these methyl and benzyl esters in these plants provides a strong rationale for investigating the potential, albeit perhaps minor, presence of their ethyl counterparts.

The table below summarizes the identification of these related compounds in the specified plant species.

Compound NamePlant SpeciesPlant PartReference(s)
Benzyl 3-hydroxy-2-methoxybenzoateSecuridaca longepedunculataRoot researchgate.net
Methyl 3-hydroxy-4-methoxybenzoateCurculigo latifoliaRoot nih.govnih.govresearchgate.netf1000research.com
Methyl 2-hydroxy-6-methoxybenzoateSecuridaca longepedunculataRoot Bark researchgate.netanalchemres.orgnri.org
Benzyl 2-hydroxy-6-methoxybenzoateSecuridaca longepedunculataRoot Bark researchgate.netanalchemres.org
Benzyl 2-hydroxy-5-methoxy benzoateSecuridaca longipedunculataNot Specified ijcmas.com

Extraction and Isolation Methodologies from Complex Natural Matrices

The isolation of specific aromatic esters from complex plant matrices is a multi-step process that leverages the physicochemical properties of the target compounds. The general workflow involves initial extraction from the raw plant material followed by chromatographic purification.

Initial Extraction: The process typically begins with the air-drying and powdering of the plant material (e.g., roots, leaves) to increase the surface area for solvent penetration. researchgate.net A common method is maceration, where the powdered material is soaked in a solvent or a series of solvents of increasing polarity. researchgate.netslideshare.net This graded maceration often starts with a non-polar solvent like n-hexane to remove lipids and waxes, followed by solvents of intermediate polarity like ethyl acetate, and finally a polar solvent like ethanol or methanol (B129727) to extract a wide range of compounds. nih.govphcogj.com For more volatile esters, distillation methods such as steam or hydro-distillation can be employed, where steam is passed through the plant material to vaporize the volatile compounds, which are then collected after condensation. edenbotanicals.comquora.comnih.gov

Purification and Isolation: The crude extract, which contains a multitude of compounds, must undergo further separation. Column chromatography is a fundamental technique used for this purpose. The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. researchgate.netphcogj.com A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column. By gradually increasing the polarity of the mobile phase (gradient elution)—for instance, by increasing the proportion of ethyl acetate in petroleum ether—compounds are separated based on their affinity for the stationary phase. researchgate.net

Fractions collected from the column are analyzed, often using thin-layer chromatography (TLC), and those containing compounds of interest are combined. phcogj.com For further purification, techniques like gel filtration chromatography using materials such as Sephadex LH-20 are often employed. researchgate.net This method separates molecules based on their size and is effective for purifying fractions obtained from the initial column chromatography. Finally, recrystallization can be used to obtain the pure crystalline compound from a supersaturated solution.

The following table outlines the common methodologies used in the extraction and isolation process.

MethodologyPurposeDescriptionReference(s)
MacerationInitial ExtractionSoaking powdered plant material in a solvent (e.g., n-hexane, ethyl acetate, ethanol) to dissolve target compounds. nih.govresearchgate.netslideshare.net
Steam DistillationInitial ExtractionUsed for volatile compounds. Steam vaporizes volatile components, which are then condensed and collected. edenbotanicals.comquora.comnih.gov
Solvent ExtractionInitial ExtractionUsing organic solvents to dissolve and isolate compounds, often followed by evaporation of the solvent. researchgate.netnih.gov
Column ChromatographyPurificationSeparation of compounds based on polarity by passing the extract through a solid stationary phase (e.g., silica gel) with a liquid mobile phase. researchgate.netphcogj.com
Gel Filtration (Sephadex)Final PurificationA type of size-exclusion chromatography that separates molecules based on their size. researchgate.net
RecrystallizationFinal PurificationA technique to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Biosynthetic Pathways of Related Aromatic Esters

Aromatic esters are classified as plant secondary metabolites. Their biosynthesis is a complex enzymatic process that typically originates from primary metabolic pathways. The aromatic core of benzoate esters is derived from the shikimate pathway, a central route in plants and microorganisms for the production of aromatic amino acids and other key compounds. nih.govfrontiersin.org

The key steps are as follows:

Chorismate Synthesis: The shikimate pathway produces chorismate, a critical branch-point intermediate. nih.govfrontiersin.org

Formation of Benzoic Acid Derivatives: From chorismate, plants primarily utilize two distinct pathways to synthesize benzoic acids:

The Isochorismate Synthase (ICS) Pathway: In this pathway, the enzyme isochorismate synthase converts chorismate into isochorismate. Subsequent enzymatic steps, which are not yet fully elucidated in all plants, convert isochorismate into salicylic (B10762653) acid (2-hydroxybenzoic acid) and other related compounds. This is considered the major pathway for salicylic acid production in plants like Arabidopsis. frontiersin.orgnih.gov

The Phenylalanine Ammonia-Lyase (PAL) Pathway: Alternatively, chorismate can be converted to the amino acid phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) then deaminates phenylalanine to form cinnamic acid. Through a series of subsequent reactions, including oxidation and chain shortening, cinnamic acid is converted into benzoic acid and its hydroxylated derivatives. frontiersin.orgnih.gov

Modifications and Esterification: The resulting benzoic acid core can undergo further modifications, such as hydroxylation and methoxylation, catalyzed by specific enzymes to produce structures like 3-hydroxy-2-methoxybenzoic acid. The final step is esterification, where an alcohol, such as ethanol, is condensed with the carboxylic acid group of the benzoic acid derivative. This reaction is catalyzed by an acyltransferase enzyme, yielding the final aromatic ester. researchgate.net

The table below summarizes the key biosynthetic pathways involved.

PathwayPrecursorKey Intermediate(s)Product ClassReference(s)
Shikimate PathwayPhosphoenolpyruvate, Erythrose 4-phosphateShikimateChorismate nih.govfrontiersin.org
Isochorismate Synthase (ICS) PathwayChorismateIsochorismateSalicylic Acid & Derivatives frontiersin.orgnih.gov
Phenylalanine Ammonia-Lyase (PAL) PathwayChorismatePhenylalanine, Cinnamic AcidBenzoic Acid & Derivatives frontiersin.orgnih.gov
EsterificationBenzoic Acid Derivative, Alcohol (e.g., Ethanol)-Aromatic Ester researchgate.net

Future Research Directions and Perspectives

Advanced Synthetic Strategies for Complex Derivatives

The functional groups of ethyl 3-hydroxy-2-methoxybenzoate—a phenolic hydroxyl, a methoxy (B1213986) group, and an ethyl ester on an aromatic ring—offer multiple handles for chemical modification. Future research should move beyond classical transformations and embrace advanced synthetic strategies to build complex molecular architectures.

C-H Activation and Functionalization: Direct C-H activation represents a powerful, atom-economical approach to introduce new functional groups onto the aromatic ring. Future studies could explore transition-metal-catalyzed C-H functionalization at the C4, C5, or C6 positions to create novel derivatives that would be difficult to access through traditional electrophilic substitution, which is heavily directed by the existing substituents.

Photoredox Catalysis: Visible-light photoredox catalysis offers mild conditions for a variety of transformations. This technology could be applied for the synthesis of complex derivatives. For instance, photoredox-mediated reactions could enable the coupling of the benzoate (B1203000) core with various partners or the functionalization of the ethyl ester group. eurekalert.orgyoutube.comnih.gov Researchers have demonstrated the potential of photocatalysis for the multielectron reduction of esters to alcohols, a process that traditionally requires harsh metal reductants. eurekalert.org

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability compared to batch processes. Developing flow-based methods for the multi-step synthesis of complex derivatives starting from this compound would be a significant advancement, particularly for producing pharmaceutical intermediates. scispace.com

Late-Stage Functionalization: Applying late-stage functionalization techniques to more complex molecules containing the this compound motif would be highly valuable. This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, accelerating the discovery of compounds with optimized properties.

Deeper Mechanistic Studies of Chemical Reactivity

A thorough understanding of the reactivity of this compound is crucial for its controlled application in synthesis and for predicting its behavior in biological systems. Future research should focus on detailed mechanistic investigations.

Computational Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), can provide profound insights into reaction mechanisms. nih.govrsc.org Computational studies could be employed to:

Calculate the bond dissociation energies and reaction barriers for transformations involving the phenolic hydroxyl group. nih.gov

Model the transition states of electrophilic aromatic substitution reactions to predict regioselectivity.

Investigate the role of the intramolecular hydrogen bond between the C3-hydroxyl and the C2-methoxy group in modulating the compound's conformation and reactivity. researchgate.net

Kinetic Studies: Detailed kinetic analysis of key reactions, such as etherification, esterification, or electrophilic substitution, will provide quantitative data on reaction rates and substituent effects. This can help in optimizing reaction conditions and understanding the electronic influence of the methoxy and hydroxyl groups.

Hydrogen-Bonding Network Analysis: The interplay between the hydroxyl, methoxy, and ester functionalities can create a unique hydrogen-bonding environment. Studies on how this network influences reactivity, particularly in enzymatic or catalytic processes, would be enlightening. Research on enzymes like p-hydroxybenzoate hydroxylase has shown that such hydrogen-bond networks are critical during catalysis. nih.gov

Integration of Multi-Omics Data in Bioactivity Research

To fully understand the biological activities of this compound and its derivatives, an integrated "omics" approach is necessary. This involves moving beyond simple bioassays to a systems-level understanding of its effects.

Metabolomics: Untargeted and targeted metabolomics can be used to study the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems. rsc.orgmdpi.com By analyzing biological fluids like plasma or urine, researchers can identify the metabolites formed through phase I (e.g., oxidation, reduction) and phase II (e.g., glucuronidation, sulfation) reactions. rsc.orgnih.gov This provides a comprehensive picture of its bioavailability and biotransformation. rsc.org

Chemical Proteomics: Identifying the protein targets of a small molecule is key to understanding its mechanism of action. nih.govmdpi.com Chemical proteomics techniques, such as affinity-based pull-down assays or label-free methods like Drug Affinity Responsive Target Stability (DARTS), can be used to identify the specific proteins that this compound binds to within a cell. nih.govnih.gov This can reveal its mode of action and potential off-target effects. mdpi.combenthamdirect.com

Lipidomics and Transcriptomics: Further insights can be gained by studying the compound's effects on lipids (lipidomics) and gene expression (transcriptomics). This can reveal broader impacts on cellular pathways and signaling networks, providing a holistic view of its biological footprint.

Omics TechniqueApplication in Future ResearchPotential Insights
Metabolomics Tracking the compound and its metabolites in biological samples.Bioavailability, metabolic pathways, identification of bioactive metabolites. rsc.orgnih.gov
Proteomics Identifying protein binding partners from cell lysates.Mechanism of action, primary molecular targets, off-target effects. nih.govmdpi.com
Lipidomics Analyzing changes in the cellular lipid profile upon treatment.Effects on cell membranes and lipid signaling pathways.
Transcriptomics Measuring changes in gene expression levels.Impact on cellular signaling, identification of affected biological processes.

Development of Novel Analytical Approaches

Advancements in analytical chemistry are needed for the sensitive and selective detection and characterization of this compound, its derivatives, and its metabolites, especially in complex matrices.

Hyphenated Chromatographic Techniques: While standard HPLC and GC-MS are useful, future work should focus on more powerful hyphenated techniques. ijsdr.orgajrconline.org

LC-MS/MS and LC-HRMS (e.g., Q-TOF, Orbitrap): These methods offer high sensitivity and specificity for identifying and quantifying trace amounts of the compound and its metabolites in biological and environmental samples. biomedres.usfrontiersin.org

LC-NMR: This technique provides direct structural elucidation of impurities or metabolites without the need for isolation, which is invaluable for impurity profiling. ijfmr.com

Advanced Biosensors: The development of novel biosensors could enable rapid, real-time monitoring of this compound. Future directions include:

Enzyme-Based Biosensors: Utilizing enzymes like laccase or tyrosinase that can act on phenolic substrates to create electrochemical or optical signals. nih.govmdpi.com

Molecularly Imprinted Polymers (MIPs): Creating synthetic receptors with high specificity for the target molecule, offering a robust alternative to biological recognition elements. rsc.org

Aptamer-Based Biosensors: Developing DNA or RNA aptamers that bind with high affinity and specificity to the compound. rsc.org

Analytical TechniquePrincipleFuture Application for this compound
LC-HRMS Liquid chromatography separation followed by high-resolution mass spectrometry.Accurate mass measurement for unambiguous identification of metabolites and trace impurities. biomedres.us
LC-NMR Liquid chromatography coupled directly to a nuclear magnetic resonance spectrometer.On-line structure elucidation of unknown products or degradation compounds in a mixture. ajpaonline.com
Enzymatic Biosensors Immobilized enzymes (e.g., tyrosinase) catalyze a reaction with the phenol (B47542), generating a detectable signal.Rapid and sensitive detection in environmental or food samples. nih.gov
MIP-based Sensors A synthetic polymer with cavities designed to specifically bind the target molecule.Robust and stable sensors for continuous monitoring. rsc.org

Green Chemistry Principles in Synthesis and Processing

Future synthetic and processing work on this compound should be guided by the principles of green chemistry to minimize environmental impact and improve sustainability. brazilianjournals.com.br

Renewable Feedstocks and Solvents: Investigating synthetic routes that utilize starting materials derived from renewable biomass. acs.org Furthermore, replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or biomass-derived solvents (e.g., 2-methyltetrahydrofuran, p-cymene) is a key goal. rsc.orgnih.govrsc.org

Catalytic Methods: Shifting from stoichiometric reagents to catalytic processes (including biocatalysis) can significantly reduce waste. The use of solid acid catalysts for esterification or selenium-based catalysts for oxidation in aqueous media are promising green alternatives. mdpi.comresearchgate.net

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis or mechanochemistry can drastically reduce reaction times and energy consumption compared to conventional heating. nih.govgoogle.comajrconline.orgresearchgate.netbiotage.com Microwave irradiation has been shown to be effective for various reactions involving related phenolic compounds, often in greener solvents like water. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing Ethyl 3-hydroxy-2-methoxybenzoate with high yield and purity?

  • Methodological Answer : this compound can be synthesized via esterification of 3-hydroxy-2-methoxybenzoic acid using ethanol under acid catalysis (e.g., H₂SO₄). Protecting group strategies, such as methoxy group stabilization during synthesis, are critical to avoid side reactions. Reaction optimization should include temperature control (60–80°C) and inert atmospheres to minimize oxidation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester group (δ ~4.3 ppm for ethyl -CH₂, δ ~168 ppm for carbonyl) and aromatic substitution patterns (e.g., hydroxy and methoxy groups at positions 3 and 2, respectively) .
  • IR Spectroscopy : Key peaks include O-H stretching (~3200 cm⁻¹ for phenolic -OH), ester C=O (~1700 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion confirmation (C₁₀H₁₂O₄⁺, theoretical m/z 196.0736) and fragmentation patterns to validate the structure .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and UV light. Stability assays (e.g., HPLC monitoring over 6–12 months) are recommended to establish shelf-life under varying conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) can predict frontier molecular orbitals (HOMO-LUMO gaps), partial charge distribution, and solvent effects. Compare computational results with experimental UV-Vis spectra (e.g., λmax in ethanol) to validate solvatochromic behavior. Discrepancies in dipole moments between theory and experiment may indicate solvent interactions or conformational flexibility .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is ideal. Key steps include:

  • Growing crystals via slow evaporation (e.g., dichloromethane/hexane).
  • Addressing twinning or disorder by refining occupancy ratios and applying restraints.
  • Validating hydrogen bonding (e.g., phenolic -OH⋯O interactions) and π-stacking distances to confirm supramolecular packing .

Q. How can researchers reconcile contradictions between experimental and computational data for this compound?

  • Methodological Answer :

  • Spectral Discrepancies : If experimental NMR shifts deviate from DFT predictions, re-evaluate solvent effects (e.g., PCM models) or conformational sampling (e.g., molecular dynamics simulations).
  • Reactivity Mismatches : Cross-validate synthetic yields with computational activation energies (e.g., transition state analysis for esterification) .

Q. What protocols assess the biological interactions of this compound with biomacromolecules?

  • Methodological Answer :

  • DNA Binding : Use fluorescence quenching assays (e.g., ethidium bromide displacement) and molecular docking (AutoDock Vina) to study intercalation or groove-binding modes.
  • Protein Interactions : Circular dichroism (CD) and isothermal titration calorimetry (ITC) quantify binding constants (Kd) and conformational changes in proteins like serum albumin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.